4-Boc-3-(2-carboxy-ethyl)-morpholine 4-Boc-3-(2-carboxy-ethyl)-morpholine
Brand Name: Vulcanchem
CAS No.: 885274-05-5
VCID: VC2932772
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

4-Boc-3-(2-carboxy-ethyl)-morpholine

CAS No.: 885274-05-5

Cat. No.: VC2932772

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

4-Boc-3-(2-carboxy-ethyl)-morpholine - 885274-05-5

Specification

CAS No. 885274-05-5
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key PNHILSYMESMDIU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O

Introduction

Chemical Identity and Properties

Nomenclature and Structural Identification

4-Boc-3-(2-carboxy-ethyl)-morpholine is registered with the Chemical Abstracts Service under CAS number 885274-05-5, which serves as its unique identifier in chemical databases and scientific literature. The compound is also known by several synonyms that highlight its structural features:

  • 3-(2-Carboxy-Ethyl)-Morpholine-4-Carboxylic Acid Tert-Butyl Ester

  • 3-Morpholinepropanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]-

  • 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid

  • 4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholinepropanoic acid

The structure features a six-membered morpholine heterocycle containing both oxygen and nitrogen atoms, with two key substitutions: the Boc protecting group at the nitrogen atom (position 4) and a propanoic acid (2-carboxyethyl) chain at position 3. This arrangement creates a molecule with multiple functional handles for synthetic elaboration.

QuantityPrice (EUR)
50mg541.00 €
500mg1,480.00 €

The relatively high cost per unit weight suggests that the synthesis of this compound likely involves multiple steps or specialized techniques, reflecting its value as a specialized building block for synthetic chemistry .

Synthetic Approaches and Preparations

Boc Protection Strategies

Applications and Significance

Role as a Molecular Scaffold

4-Boc-3-(2-carboxy-ethyl)-morpholine is described as a "versatile small molecule scaffold," highlighting its importance in constructing more complex molecular structures . Several structural features contribute to its utility as a scaffold:

  • The morpholine ring provides a rigid, heterocyclic core with defined spatial orientation

  • The Boc protecting group can be selectively removed under acidic conditions, revealing a reactive nitrogen for further functionalization

  • The carboxylic acid group offers a versatile handle for various coupling reactions, particularly amide bond formation

  • The substitution pattern creates potential stereochemical control points

These attributes make the compound particularly valuable in medicinal chemistry and asymmetric synthesis where precise molecular architecture is crucial.

Pharmaceutical Relevance

Morpholine-containing compounds represent important structural motifs in pharmaceutical chemistry. The morpholine ring is found in numerous bioactive compounds and approved drugs, contributing to favorable pharmacokinetic properties and bioactivity.

4-Boc-3-(2-carboxy-ethyl)-morpholine, with its protected nitrogen and carboxylic acid functionality, provides a strategic intermediate for the synthesis of more complex morpholine-based pharmaceutical candidates. The Boc group serves as a temporary protecting group that can be removed under controlled conditions to enable further structural elaboration toward target molecules.

Comparative Analysis with Related Compounds

Relationship to Other Morpholine Derivatives

4-Boc-3-(2-carboxy-ethyl)-morpholine belongs to a broader family of substituted morpholines that find applications across synthetic organic chemistry. Related compounds include:

  • Morpholine-2,5-diones: These cyclic compounds can be synthesized from amino acids and serve as important intermediates in various synthetic pathways .

  • β-Morph-AAs: These morpholine-based amino acids have been developed as organocatalysts for asymmetric reactions, demonstrating excellent yields and stereoselectivity in Michael addition reactions .

  • Boc-protected morpholine amino alcohols: Precursors to carboxylic acid derivatives that share structural similarity with 4-Boc-3-(2-carboxy-ethyl)-morpholine but contain an alcohol functionality instead of a carboxylic acid .

The structural differences between these compounds influence their respective reactivities and applications, with 4-Boc-3-(2-carboxy-ethyl)-morpholine offering a specific combination of functional groups that make it suitable for particular synthetic transformations.

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